N-Acetyl-5-methoxy-DL-tryptophan monohydrate

Übersicht

Beschreibung

N-Acetyl-5-methoxy-DL-tryptophan monohydrate is a synthetic derivative of tryptophan, an essential amino acid. This compound is known for its regulatory effects on the secretion of follicle-stimulating hormone in humans and is used extensively in research and development as a versatile building block for the synthesis of more complex compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-5-methoxy-DL-tryptophan monohydrate typically involves the acetylation of 5-methoxytryptophan. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-5-methoxy-DL-tryptophan monohydrate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of tryptophan, such as 5-methoxytryptamine and other substituted tryptophan compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antidepressant and Anxiolytic Effects

NAMT is structurally related to serotonin precursors and has been studied for its potential antidepressant and anxiolytic properties. Research indicates that compounds similar to NAMT can increase serotonin levels in the brain, which is crucial for mood regulation. Studies have shown that 5-hydroxytryptophan (5-HTP), a direct precursor to serotonin, can alleviate symptoms of depression and anxiety when administered in clinical settings .

1.2 Neuroprotective Properties

The compound has demonstrated neuroprotective effects in various models of neurodegeneration. Its antioxidant properties help mitigate oxidative stress, which is implicated in conditions such as Alzheimer's disease and Parkinson's disease. Research suggests that NAMT can inhibit neuronal apoptosis and promote cell survival through modulation of signaling pathways associated with oxidative stress .

Biochemical Research Applications

2.1 Biochemical Tool for Tryptophan Metabolism Studies

NAMT serves as a valuable biochemical tool for studying tryptophan metabolism. It can be utilized to investigate the metabolic pathways involving tryptophan derivatives, including serotonin and melatonin biosynthesis. Its role in these pathways is critical for understanding various physiological processes and potential therapeutic targets for related disorders .

2.2 Synthesis of Bioactive Compounds

The compound is also used in the synthesis of other bioactive molecules. For instance, NAMT can be employed as a precursor in the synthesis of melatonin analogs or other tryptophan derivatives with enhanced pharmacological properties. This application is particularly relevant in drug development aimed at treating mood disorders and sleep-related issues .

Case Studies and Research Findings

3.1 Clinical Trials on Depression

A notable study investigated the effects of 5-HTP (a metabolite of tryptophan) on patients with major depressive disorder, revealing significant improvements in mood and anxiety levels compared to placebo groups . While NAMT itself has not been extensively tested in clinical trials, its biochemical relationship with 5-HTP suggests similar potential.

3.2 Neuroprotection in Animal Models

In animal studies, NAMT has been shown to reduce neuronal damage following ischemic events by modulating inflammatory responses and enhancing antioxidant defenses . These findings support its use as a neuroprotective agent in conditions characterized by oxidative stress.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of N-Acetyl-5-methoxy-DL-tryptophan monohydrate involves its interaction with specific molecular targets in the body. It primarily affects the secretion of follicle-stimulating hormone by modulating the activity of the hypothalamic-pituitary-gonadal axis. This modulation occurs through the binding of the compound to receptors in the hypothalamus, leading to altered hormone release .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Melatonin (N-acetyl-5-methoxy-tryptamine): A hormone involved in regulating sleep and circadian rhythms.

5-Methoxytryptophan: A precursor in the synthesis of N-Acetyl-5-methoxy-DL-tryptophan monohydrate.

Uniqueness

This compound is unique due to its specific regulatory effects on hormone secretion, which are not observed in other similar compounds like melatonin. Additionally, its versatility as a building block in organic synthesis makes it valuable in various research and industrial applications .

Biologische Aktivität

N-Acetyl-5-methoxy-DL-tryptophan monohydrate (NAMT) is a derivative of tryptophan, an essential amino acid involved in various biological processes. This compound has garnered attention for its potential biological activities, particularly in relation to hormonal regulation, neuroprotection, and antioxidant properties. This article explores the biological activity of NAMT, drawing from diverse research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

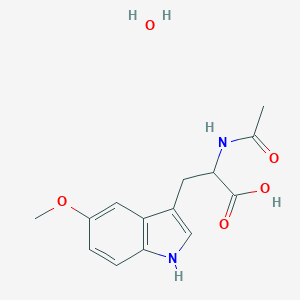

NAMT is characterized by the presence of an acetyl group at the nitrogen atom and a methoxy group at the 5-position of the indole ring. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, influencing its biological interactions.

Hormonal Regulation

NAMT is known to modulate the hypothalamic-pituitary-gonadal (HPG) axis, impacting the secretion of hormones such as follicle-stimulating hormone (FSH). It achieves this by binding to specific receptors in the hypothalamus, leading to altered hormone release patterns. The modulation of hormone levels can influence reproductive functions and overall endocrine health .

Neuroprotective Effects

Research indicates that NAMT may exhibit neuroprotective properties similar to its analog, melatonin. It has been shown to scavenge free radicals and reduce oxidative stress in neuronal tissues. This action is crucial for protecting neurons from damage associated with neurodegenerative diseases .

Antioxidant Activity

As an antioxidant, NAMT can combat oxidative stress by neutralizing reactive oxygen species (ROS). Studies have demonstrated that compounds derived from tryptophan, including NAMT, exhibit significant antioxidant capacities. For instance, in vitro assays have shown that NAMT can effectively reduce oxidative damage in cellular models .

Case Studies and Research Findings

- Regulation of Sleep : In a study examining the effects of NAMT on sleep disorders, it was found that administration improved sleep quality in subjects suffering from insomnia. The compound's ability to enhance melatonin levels contributed to its efficacy .

- Impact on Mood Disorders : Clinical trials have explored the role of NAMT in alleviating symptoms of depression and anxiety. The compound's influence on serotonin metabolism may enhance mood regulation, providing a potential therapeutic avenue for mood disorders .

- Antioxidant Properties : A comparative study highlighted NAMT's antioxidant activity against standard antioxidants like Trolox. Results indicated that NAMT exhibited a dose-dependent response in reducing oxidative stress markers in vitro .

Summary of Biological Activities

| Activity | Effect |

|---|---|

| Hormonal Regulation | Modulates FSH secretion via HPG axis |

| Neuroprotection | Reduces oxidative stress in neuronal cells |

| Antioxidant Activity | Scavenges ROS; effective in reducing oxidative damage |

| Sleep Regulation | Improves sleep quality in insomnia patients |

| Mood Enhancement | Potential therapeutic effects on depression and anxiety |

Eigenschaften

IUPAC Name |

2-acetamido-3-(5-methoxy-1H-indol-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4.H2O/c1-8(17)16-13(14(18)19)5-9-7-15-12-4-3-10(20-2)6-11(9)12;/h3-4,6-7,13,15H,5H2,1-2H3,(H,16,17)(H,18,19);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNWPDYPJSSDHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647360 | |

| Record name | N-Acetyl-5-methoxytryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114926-33-9 | |

| Record name | N-Acetyl-5-methoxytryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.